molecular formula C50H48N6O10S2 B1209509 Pyridinium, 3,3'-((2,5-dimethylterephthaloyl)bis(imino-p-phenylenecarbonylimino))bis(1-methyl-, di-p-toluenesulfonate CAS No. 23617-49-4

Pyridinium, 3,3'-((2,5-dimethylterephthaloyl)bis(imino-p-phenylenecarbonylimino))bis(1-methyl-, di-p-toluenesulfonate

Cat. No. B1209509
CAS RN: 23617-49-4
M. Wt: 957.1 g/mol
InChI Key: XFDVDOXYZIEMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridinium, 3,3'-((2,5-dimethylterephthaloyl)bis(imino-p-phenylenecarbonylimino))bis(1-methyl-, di-p-toluenesulfonate, also known as Pyridinium, 3,3'-((2,5-dimethylterephthaloyl)bis(imino-p-phenylenecarbonylimino))bis(1-methyl-, di-p-toluenesulfonate, is a useful research compound. Its molecular formula is C50H48N6O10S2 and its molecular weight is 957.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridinium, 3,3'-((2,5-dimethylterephthaloyl)bis(imino-p-phenylenecarbonylimino))bis(1-methyl-, di-p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 3,3'-((2,5-dimethylterephthaloyl)bis(imino-p-phenylenecarbonylimino))bis(1-methyl-, di-p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

23617-49-4

Product Name

Pyridinium, 3,3'-((2,5-dimethylterephthaloyl)bis(imino-p-phenylenecarbonylimino))bis(1-methyl-, di-p-toluenesulfonate

Molecular Formula

C50H48N6O10S2

Molecular Weight

957.1 g/mol

IUPAC Name

2,5-dimethyl-1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate

InChI

InChI=1S/C36H32N6O4.2C7H8O3S/c1-23-19-32(36(46)38-28-15-11-26(12-16-28)34(44)40-30-8-6-18-42(4)22-30)24(2)20-31(23)35(45)37-27-13-9-25(10-14-27)33(43)39-29-7-5-17-41(3)21-29;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-22H,1-4H3,(H2-2,37,38,39,40,43,44,45,46);2*2-5H,1H3,(H,8,9,10)

InChI Key

XFDVDOXYZIEMPT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=C[N+](=CC=C3)C)C)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=C[N+](=CC=C3)C)C)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)C

Other CAS RN

23617-49-4

synonyms

SN 6324
SN-6324

Origin of Product

United States

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